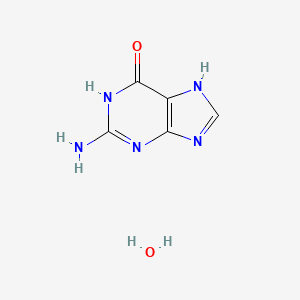

2-Amino-1H-purin-6(9H)-one hydrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

35020-24-7 |

|---|---|

Molecular Formula |

C5H7N5O2 |

Molecular Weight |

169.14 g/mol |

IUPAC Name |

2-amino-1,7-dihydropurin-6-one;hydrate |

InChI |

InChI=1S/C5H5N5O.H2O/c6-5-9-3-2(4(11)10-5)7-1-8-3;/h1H,(H4,6,7,8,9,10,11);1H2 |

InChI Key |

YBQHGOOIDBHWNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=N2)N.O |

Origin of Product |

United States |

Advanced Structural Characterization and Conformational Dynamics of 2 Amino 1h Purin 6 9h One Hydrate

Tautomeric Equilibria and Conformational Preferences in Hydrated Environments

The structure and stability of guanine (B1146940) are significantly influenced by the presence of water molecules, which affects its tautomeric and conformational states.

In hydrated environments, such as aqueous solutions and polycrystalline guanine monohydrate, the keto-N9H tautomer is the predominant form. nih.gov This stability is a result of the intricate balance between intramolecular energies and intermolecular interactions with surrounding water molecules. researchgate.net Theoretical calculations, including those using EC-RISM methods, confirm that the keto form of guanine is energetically favored in water. nih.gov The canonical keto tautomer exhibits remarkable stability, which is a critical factor in its biological functions. nih.gov While other tautomers can exist, their populations are significantly lower in aqueous environments. nih.gov

Guanine serves as a classic model for studying tautomeric polymorphs. researchgate.net A key distinction between hydrated and anhydrous guanine lies in their stability and solubility, which may be linked to the different tautomeric forms present in their crystal structures. nih.gov Guanine monohydrate (GM) is known to exist as the keto-N9H tautomer. nih.gov

Anhydrous guanine, on the other hand, exists in different polymorphic forms (e.g., AG α and AG β), which are composed of hydrogen-bonded layers. nih.gov Interestingly, hydrated guanine crystals exhibit greater solubility than their anhydrous counterparts, a phenomenon considered uncommon for molecular crystals. nih.gov This difference suggests that the energetic landscape of tautomers is shifted by the presence or absence of water in the crystal lattice. While the keto form is dominant in the hydrate (B1144303), the specific tautomeric compositions of the anhydrous forms contribute to their lower solubility and different physical properties. nih.gov

Intermolecular Hydrogen Bonding Networks in 2-Amino-1H-purin-6(9H)-one Hydrate Crystals

The crystal structure of this compound is characterized by an extensive network of hydrogen bonds. In the monoclinic crystals of guanine monohydrate, the guanine molecules are linked to each other through hydrogen bonds, forming a pattern similar to that observed in guanosine (B1672433) and inosine (B1671953) crystals. iucr.org

The guanine molecules are arranged in stacked arrays, with an interplanar spacing of approximately 3.30 Å. iucr.org This stacking involves a partial overlap of the bases, which is a common feature in the crystal structures of other nucleic acid constituents. The arrangement is specifically adjusted so that polar regions of the molecule, such as the carbonyl group and the ring nitrogen atoms N(3) and N(7), are in close contact with adjacent molecules in the stack. iucr.org These intermolecular forces, dominated by hydrogen bonding and stacking interactions, are fundamental to the stability of the crystal lattice.

Crystallographic Investigations of Guanine Hydrate Structures

X-ray diffraction studies have provided detailed insights into the three-dimensional structure of this compound. The crystals belong to the monoclinic system and the space group P21/n. iucr.org The guanine molecule itself is essentially planar. iucr.org The crystal data for guanine monohydrate has been determined with high precision, allowing for a thorough understanding of its solid-state conformation.

Below is a table summarizing the key crystallographic parameters for guanine monohydrate.

| Parameter | Value | Reference |

| Chemical Formula | C₅H₅N₅O · H₂O | iucr.org |

| Crystal System | Monoclinic | nih.goviucr.org |

| Space Group | P2₁/n | iucr.org |

| Cell Length 'a' | 16.510 (8) Å | iucr.orgcrystallography.net |

| Cell Length 'b' | 11.277 (8) Å | iucr.orgcrystallography.net |

| Cell Length 'c' | 3.645 (5) Å | iucr.orgcrystallography.net |

| Cell Angle 'β' | 96.8 (1)° | iucr.org |

| Molecules per Unit Cell (Z) | 4 | iucr.org |

| Interplanar Spacing | 3.30 Å | iucr.org |

This crystallographic data provides the foundational information for understanding the precise arrangement of molecules within the crystal and the nature of the intermolecular interactions that dictate its properties.

Biosynthetic Pathways and Metabolic Interconversions of Guanine Species

De Novo Guanine (B1146940) Nucleotide Biosynthesis Pathways.frontiersin.orgzoologytalks.com

The de novo synthesis of purine (B94841) nucleotides is a highly conserved and energy-intensive process that constructs the purine ring structure step-by-step on a ribose-5-phosphate (B1218738) scaffold. frontiersin.orgzoologytalks.comnih.gov This pathway culminates in the formation of inosine (B1671953) monophosphate (IMP), a critical branch-point intermediate that can be directed towards the synthesis of either adenosine (B11128) monophosphate (AMP) or guanosine (B1672433) monophosphate (GMP). frontiersin.orgnih.govlibretexts.org The synthesis of one molecule of IMP requires five molecules of ATP, two molecules of glutamine, one molecule of glycine, one molecule of aspartate, and one molecule of carbon dioxide. nih.gov

The conversion of IMP to GMP occurs in two sequential enzymatic steps, marking the dedicated pathway for guanine nucleotide synthesis. wikipedia.orgreactome.orgresearchgate.net This process is crucial for supplying the necessary building blocks for DNA and RNA synthesis, as well as other vital cellular functions. wikipedia.org

Role of Inosine-5′-Monophosphate Dehydrogenase (IMPDH) in Guanine Nucleotide Synthesis.wikipedia.orgnih.gov

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a pivotal enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of guanine nucleotides from IMP. wikipedia.orgnih.govnih.govnih.gov It facilitates the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). wikipedia.orgrsc.org This reaction is a critical control point in the pathway, regulating the metabolic flux towards guanine nucleotide production. nih.gov

IMPDH plays a significant role in maintaining the intracellular guanine nucleotide pool, which is essential for a multitude of cellular processes including DNA and RNA synthesis, signal transduction, and energy transfer. wikipedia.orgbiologists.com The activity of IMPDH is upregulated in proliferating cells, such as activated B and T lymphocytes and certain tumor cells, highlighting its importance in cell growth and immune responses. wikipedia.org Consequently, IMPDH has emerged as a significant target for the development of immunosuppressive and anticancer drugs. wikipedia.orgrsc.org

Enzymatic Steps Mediated by GMP Synthetase and Related Enzymes.libretexts.orgwikipedia.org

Following the formation of XMP by IMPDH, the second and final step in the de novo synthesis of GMP is catalyzed by GMP synthetase (GMPS). wikipedia.orgnih.gov GMPS belongs to the glutamine amidotransferase family of enzymes and catalyzes the amination of XMP to GMP. nih.gov This reaction involves the hydrolysis of glutamine to provide the amino group and requires energy in the form of ATP, which is hydrolyzed to AMP and pyrophosphate. wikipedia.orgnih.gov

The catalytic mechanism of GMPS involves two distinct active sites: a glutaminase (B10826351) domain that hydrolyzes glutamine and an ATP pyrophosphatase domain where the amination of XMP occurs. nih.gov The ammonia (B1221849) generated from glutamine is channeled internally from the glutaminase site to the synthetase site. nih.gov

Purine Salvage Pathways and Guanine Reutilization.zoologytalks.comwikipedia.org

In addition to de novo synthesis, cells employ purine salvage pathways to recycle purine bases and nucleosides generated from the degradation of DNA and RNA. zoologytalks.comwikipedia.org These pathways are less energy-intensive than de novo synthesis and are crucial in certain tissues that have limited or no capacity for de novo purine production. wikipedia.org

The key enzyme in the salvage of guanine is hypoxanthine-guanine phosphoribosyltransferase (HGPRT). wikipedia.orgyoutube.com HGPRT catalyzes the transfer of a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to guanine, directly forming guanosine monophosphate (GMP). youtube.comyoutube.com This allows for the efficient reutilization of guanine, preventing its degradation and conserving cellular energy. youtube.com Similarly, adenine (B156593) can be salvaged by adenine phosphoribosyltransferase (APRT) to form AMP. youtube.com

The purine salvage pathway plays a critical role in maintaining the balance of purine nucleotides within the cell and is particularly important for cellular homeostasis. youtube.com

Regulation of Intracellular Guanine Nucleotide Pools.nih.govnih.gov

The intracellular concentrations of guanine nucleotides are tightly regulated to meet the cell's metabolic demands while avoiding the detrimental effects of either depletion or overabundance. nih.govnih.gov This regulation occurs at multiple levels, including allosteric feedback inhibition of key enzymes and transcriptional control. nih.govnih.gov

The de novo purine biosynthesis pathway is subject to feedback inhibition by its end products. nih.gov For instance, GMP and AMP can allosterically inhibit the early steps of the pathway, including the enzyme glutamine-PRPP amidotransferase. libretexts.org Furthermore, GMP acts as a feedback inhibitor of IMP dehydrogenase, the rate-limiting enzyme in its own synthesis. libretexts.org This ensures that the production of guanine nucleotides is finely tuned to the cell's needs. libretexts.org

In addition to allosteric regulation, the expression of genes encoding enzymes in the purine biosynthetic pathway can be regulated by the availability of purines. nih.gov For example, in some bacteria, the expression of genes for both de novo synthesis and salvage pathways is controlled by a guanine-responsive riboswitch. nih.gov In T cells, the assembly of IMPDH into filamentous structures is regulated by guanine nucleotide levels, suggesting a negative feedback loop. biologists.com The balance of nucleotide pools is crucial, as imbalances can impair fundamental processes like protein synthesis. nih.gov The concentration of nucleotides like ATP and GTP can fluctuate depending on the cell's growth phase. asm.org

Enzymatic Deamination of Guanine.wikipedia.orgontosight.ai

Guanine can be enzymatically deaminated to xanthine (B1682287) by the enzyme guanine deaminase, also known as guanase or cypin. wikipedia.orgontosight.ainih.gov This reaction is part of the purine catabolic pathway, which ultimately leads to the formation of uric acid in humans. ontosight.ai Guanine deaminase is a hydrolytic enzyme that plays a crucial role in maintaining purine homeostasis. ontosight.ainih.gov

The deamination of guanine to xanthine is an important step in the breakdown of purines. ontosight.ai Dysregulation of this pathway can lead to an accumulation of uric acid, which is associated with conditions such as gout. ontosight.ai The study of guanine deaminase is important for understanding purine metabolism and related disorders. ontosight.ainih.gov The enzyme has been found to be susceptible to inhibition by various structural analogs of guanine. cdnsciencepub.com The mechanism of guanine deamination has been studied using computational methods, revealing the roles of specific amino acid residues in the enzyme's active site. acs.org

Molecular Interactions and Recognition Mechanisms Involving Guanine Structures

Guanine (B1146940) Interactions with Nucleic Acids

Guanine's ability to form specific hydrogen bonds and to self-associate into planar structures underpins the formation of both canonical and non-canonical nucleic acid structures. These interactions are vital for genetic information storage and processing.

Watson-Crick Base Pairing Dynamics in DNA and RNA

In the classical DNA double helix, guanine pairs with cytosine via three hydrogen bonds, forming a stable G-C pair. numberanalytics.comnih.gov This pairing is a cornerstone of the genetic code, ensuring the faithful replication and transcription of genetic information. While the Watson-Crick geometry is the most common, guanine can also participate in alternative hydrogen bonding patterns, such as Hoogsteen base pairing. numberanalytics.comnih.govwikipedia.org In Hoogsteen pairing, the guanine base flips 180° relative to its position in a Watson-Crick pair. wikipedia.orgresearchgate.net This alternative conformation involves a different face of the guanine base in hydrogen bonding and can be found in DNA structures that are damaged or in complex with certain proteins. nih.gov The formation of a Hoogsteen G-C pair requires the protonation of cytosine. nih.govresearchgate.net

Formation and Functional Significance of Guanine Quadruplex (G4) Structures

Guanine-rich sequences in nucleic acids have the remarkable ability to fold into four-stranded structures known as G-quadruplexes (G4s). wikipedia.orgnih.gov These structures are formed by the stacking of G-tetrads, which are square-planar arrangements of four guanine bases connected by Hoogsteen-type hydrogen bonds. wikipedia.orgnih.govresearchgate.net The stability of G4 structures is enhanced by the presence of a central cation, typically potassium or sodium, which coordinates with the oxygen atoms of the guanines. wikipedia.orgnih.gov

G4 structures are not randomly located within the genome but are found in functionally significant regions, including telomeres (the protective caps (B75204) at the ends of chromosomes) and gene promoter regions. wikipedia.orgnih.govnih.gov They are implicated in the regulation of key cellular processes such as DNA replication, transcription, and translation. nih.govresearchgate.net For instance, the formation of G4 structures in gene promoters can act as a switch to turn gene expression on or off. researchgate.net The presence of G4s in the 5' untranslated regions of messenger RNA (mRNA) can also regulate the initiation of translation. nih.gov

G-Quadruplex Topology and Polymorphism

G-quadruplexes exhibit significant structural diversity, a property known as polymorphism. github.iooup.com This diversity arises from variations in the orientation of the DNA strands, the conformation of the guanine bases, and the nature of the loops connecting the G-tracts. github.ioresearchgate.net

The primary classification of G4 topology is based on the relative orientation of the four strands.

Parallel: All four strands run in the same direction. wikipedia.orggithub.io This topology is common in tetramolecular G4s and often features propeller-like loops. github.ioresearchgate.net

Antiparallel: Two strands are oriented in one direction, while the other two run in the opposite direction. wikipedia.orggithub.io These can adopt "basket" or "chair" conformations depending on the arrangement of the connecting loops. nih.govencyclopedia.pub

Hybrid: Three strands are oriented in one direction, and the fourth is in the opposite direction. nih.govencyclopedia.pub

The specific topology adopted by a G4-forming sequence can be influenced by factors such as the type of cation present. For example, potassium ions tend to favor the formation of hybrid structures in human telomeric sequences, while sodium ions promote antiparallel conformations. nih.govencyclopedia.pub This structural flexibility suggests that cells may be able to distinguish between different G4 topologies, linking them to distinct biological functions. mdpi.com

Table 1: Characteristics of G-Quadruplex Topologies

| Topology | Strand Orientation | Common Loop Types | Typical Location/Condition |

|---|---|---|---|

| Parallel | All four strands in the same 5' to 3' direction. github.io | Propeller (double-chain reversal) loops. researchgate.net | Promoter regions of oncogenes like c-MYC. wsu.edu |

| Antiparallel | Two strands in one direction, two in the opposite. github.io | Lateral and diagonal loops. researchgate.net | Human telomeric sequences in the presence of Na+ ions. nih.gov |

| Hybrid | Three strands in one direction, one in the opposite. nih.gov | A mix of propeller and lateral loops. | Human telomeric sequences in the presence of K+ ions. nih.gov |

G-Quadruplex Structure Dynamics and Regulation

The formation of G4 structures in vivo is a dynamic process, regulated by various cellular factors. nih.gov Given that stable G4 structures can impede DNA replication and transcription, cells have evolved mechanisms to control their formation and resolution. nih.govresearchgate.net

A key class of proteins involved in this regulation are helicases, which are enzymes that can unwind nucleic acid structures. nih.govnih.gov Several helicases have been identified that specifically recognize and resolve G4 structures, ensuring that processes like DNA replication can proceed smoothly. portlandpress.comfrontiersin.org For example, the BLM and WRN helicases, members of the RecQ family, are known to unwind G4s at telomeres. portlandpress.com The FANCJ helicase also plays a crucial role in resolving G4s during DNA replication. frontiersin.org

Epigenetic modifications, such as the methylation of cytosine bases within or near G4-forming sequences, may also act as a dynamic switch, influencing whether a G4 structure will form. nih.gov This interplay between G4s and epigenetics adds another layer of complexity to the regulation of gene expression. nih.gov

Oxidative Guanine Damage and Guanine-Guanine Cross-Linking

Guanine is the most easily oxidized of the DNA bases, making it a frequent target of reactive oxygen species (ROS) within the cell. wikipedia.orgacs.org A common product of this oxidative damage is 8-oxo-guanine (8-oxoG). wikipedia.orgnih.gov The formation of 8-oxoG is significant because it can lead to mispairing with adenine (B156593) during DNA replication, resulting in G-to-T transversions, a type of mutation linked to various diseases, including cancer. wikipedia.org

The presence of 8-oxoG in DNA is a marker of oxidative stress and is repaired by specific DNA glycosylases like OGG1. wikipedia.org Interestingly, 8-oxoG itself is more susceptible to further oxidation than guanine, which may serve to protect the remaining guanines in the DNA from damage. acs.org Under conditions of significant oxidative stress, guanine radicals can also lead to the formation of covalent cross-links between adjacent guanine bases, a form of DNA damage that can disrupt DNA structure and function.

Guanine Interactions with Proteins and Peptides

The specific recognition of guanine by proteins is fundamental to many biological processes, including DNA replication, repair, and the regulation of gene expression. This recognition is mediated by a combination of hydrogen bonding and other non-covalent interactions between the amino acid side chains of the protein and the functional groups of the guanine base.

Arginine and lysine (B10760008) are two amino acids that show a strong preference for interacting with guanine. nih.govnih.gov The side chain of arginine, with its guanidinium (B1211019) group, can form a pair of hydrogen bonds with the O6 and N7 atoms on the Hoogsteen edge of guanine, providing a high degree of specificity. nih.govresearchgate.net This bidentate interaction is a common feature in protein-DNA complexes. nih.gov Aspartate and glutamate, with their carboxylate side chains, can also specifically interact with guanine, forming hydrogen bonds with the N1 and N2 positions. nih.gov

Proteins can also recognize the unique structural features of G-quadruplexes. nih.gov Some proteins bind specifically to the G-tetrad faces, while others interact with the loops and grooves of the G4 structure. nih.gov For example, certain proteins containing arginine-glycine-glycine (RGG) motifs have been shown to bind to G4s. nih.gov The development of peptides that can specifically recognize and bind to particular G4 structures is an active area of research, with potential applications in diagnostics and therapeutics. bohrium.com

Table 2: Key Amino Acid Interactions with Guanine

| Amino Acid | Interacting Group on Amino Acid | Interacting Atoms on Guanine | Interaction Type |

|---|---|---|---|

| Arginine | Guanidinium group | O6 and N7 (Hoogsteen edge) nih.gov | Bidentate hydrogen bonding nih.gov |

| Lysine | Ammonium (B1175870) group | Guanine nih.govnih.gov | Hydrogen bonding |

| Aspartate/Glutamate | Carboxylate group | N1 and N2 (Watson-Crick edge) nih.gov | Hydrogen bonding nih.gov |

| Asparagine/Glutamine | Amide group | Adenine (preferred), but also Guanine nih.gov | Hydrogen bonding |

Mechanisms of Molecular Discrimination between Purine (B94841) Bases by Proteins

The ability of proteins to distinguish between the two purine bases, guanine and adenine, is fundamental to nearly all cellular processes involving nucleic acids. This discrimination is achieved through a complex interplay of shape complementarity, hydrogen bonding, and hydrophobic interactions.

The primary difference between guanine and adenine lies in their pattern of hydrogen bond donors and acceptors. Guanine has a carbonyl group at the C6 position and an amino group at the C2 position, while adenine has an amino group at C6 and no substituent at C2. This seemingly small difference creates distinct hydrogen bonding profiles that proteins can recognize with high specificity.

Studies analyzing protein-purine complexes have revealed that the amino acid composition of the binding sites for guanine and adenine are significantly different. nih.gov For instance, arginine is frequently observed to form a bidentate (two-pronged) hydrogen bond with guanine, a highly favorable interaction. researchgate.net In contrast, asparagine and glutamine are often found to interact with adenine. pnas.org

The protein environments surrounding guanine and adenine also differ in terms of hydrophobicity. The distribution of protein atoms around the two purines shows distinct clustering of hydrogen bond donors and acceptors, as well as hydrophobic areas above and below the purine rings. nih.govnih.gov However, these patterns can be "fuzzy," indicating the diverse evolutionary solutions proteins have developed for purine recognition. nih.govnih.gov

Analysis of nonbonded interactions further highlights the discriminating nature of proteins. The preferences of amino acids for hydrogen bonding interactions vary between adenine and guanine, and the burial of purine atoms in the solvent environment also reflects their structural differences. nih.gov

A key finding is that the residues in direct contact with the guanine base are generally more conserved throughout evolution compared to the rest of the protein. nih.govnih.gov This underscores the critical importance of these specific interactions for maintaining the protein's function.

Table 1: Key Differences in Protein Recognition of Guanine vs. Adenine

| Feature | Guanine Recognition | Adenine Recognition | Reference |

|---|---|---|---|

| Primary Amino Acid Interactions | Often involves arginine forming bidentate hydrogen bonds. | Frequently interacts with asparagine and glutamine. | researchgate.netpnas.org |

| Hydrogen Bonding Pattern | Utilizes the C6-keto and C2-amino groups for specific hydrogen bonding. | Utilizes the C6-amino group for hydrogen bonding. | nih.govnih.gov |

| Binding Site Environment | Characterized by a specific arrangement of H-bond donors/acceptors and hydrophobic patches. | Distinctly different arrangement of H-bond donors/acceptors and hydrophobic patches compared to guanine. | nih.govnih.gov |

| Residue Conservation | Contact residues are highly conserved. | Contact residues show a different pattern of conservation. | nih.govnih.gov |

Recognition of Guanine Quadruplexes by Proteins and Peptides

Guanine-rich sequences in nucleic acids can fold into four-stranded structures known as G-quadruplexes (or G4s). These structures are formed by the stacking of G-tetrads, which are square planar arrangements of four guanine bases stabilized by Hoogsteen hydrogen bonds and a central cation. G-quadruplexes are implicated in a variety of cellular processes, including telomere maintenance, gene regulation, and DNA replication.

The recognition of G-quadruplexes by proteins and peptides is a crucial aspect of their biological function. Proteins that bind to G-quadruplexes often do so with high affinity and specificity, distinguishing them from double-stranded or single-stranded DNA.

The mechanisms of recognition are diverse and can involve:

Shape Recognition: The unique three-dimensional architecture of the G-quadruplex, with its stacked G-tetrads and distinct grooves, provides a scaffold for protein binding.

Aromatic Stacking: The large, electron-rich surface of the G-tetrads is an ideal platform for stacking interactions with aromatic amino acid side chains, such as tryptophan, tyrosine, and phenylalanine.

Electrostatic Interactions: The negatively charged phosphate (B84403) backbone of the nucleic acid can interact with positively charged residues (e.g., arginine, lysine) on the protein surface.

Loop Recognition: The loops connecting the G-tracts that form the quadruplex also present unique structural features that can be specifically recognized by proteins.

Guanine Nucleotide Binding with Specific Enzymes (e.g., Ribonuclease T1)

Ribonuclease T1 (RNase T1) is an endonuclease that specifically cleaves single-stranded RNA after guanine residues. This high specificity for guanine makes it a valuable tool in molecular biology and a model system for studying protein-nucleic acid interactions.

The specificity of RNase T1 for guanine arises from a series of precise hydrogen bonding and stacking interactions within the enzyme's active site. The guanine base is recognized through a network of hydrogen bonds involving the amino acid side chains and main-chain atoms of the enzyme.

Key interactions for guanine recognition by RNase T1 include:

Hydrogen bonds between the enzyme and the N1, N2, O6, and N7 atoms of the guanine base.

A stacking interaction between the guanine base and the aromatic ring of a tyrosine residue.

These interactions collectively ensure that only guanine fits snugly and with the correct orientation in the active site, allowing for efficient catalysis of the cleavage reaction.

Interaction of Guanine with Amino Acids (e.g., Aspartic Acid)

The direct interaction between guanine and individual amino acids is a fundamental aspect of protein-DNA/RNA recognition. Aspartic acid, with its negatively charged carboxylate side chain, can engage in specific hydrogen bonding with the guanine base.

In particular, the side chain of aspartic acid can act as a hydrogen bond acceptor, interacting with the N1 and N2 amino group of guanine. nih.gov This type of bidentate interaction, where two hydrogen bonds are formed between the amino acid and the base, significantly contributes to the stability and specificity of the recognition.

Metal Ion Complexation with Guanine in Biological Contexts

Metal ions play a crucial role in the structure and function of biological systems, and their interaction with nucleic acid bases, including guanine, is of significant interest. The electron-rich nature of the guanine base makes it an excellent ligand for coordinating with various metal ions.

Hydrated Copper(II) Interactions with Guanine

Copper is an essential trace element in biological systems, and its interactions with nucleic acids can have profound effects. Hydrated copper(II) ions, [Cu(H₂O)₆]²⁺, can coordinate with guanine at several positions.

The primary binding site for copper(II) on guanine is the N7 atom, which is the most basic and sterically accessible nitrogen atom on the purine ring. The interaction with the N7 atom can be further stabilized by the chelation involving the C6-keto group.

In some cases, copper(II) can also interact with other sites on the guanine base, or even bridge two guanine molecules. The presence of water molecules in the coordination sphere of the copper ion is also important, as they can participate in hydrogen bonding networks that further stabilize the complex.

Guanine Metal Complexes and Their Characterization

Guanine forms complexes with a wide range of metal ions, including platinum, palladium, ruthenium, and gold, in addition to copper. These metal-guanine complexes have been extensively studied for their potential applications in medicine, particularly as anticancer agents.

The characterization of these complexes is crucial for understanding their structure and reactivity. A variety of spectroscopic and analytical techniques are employed for this purpose:

X-ray Crystallography: Provides detailed three-dimensional structural information of the metal-guanine complex in the solid state, revealing precise bond lengths and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gives insights into the structure and dynamics of the complexes in solution.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to changes in the bonding environment of the guanine molecule upon metal coordination.

UV-Vis Spectroscopy: Can be used to monitor the formation of the metal complex and study its electronic properties.

Mass Spectrometry: Allows for the determination of the stoichiometry and composition of the metal-guanine complexes.

Advanced Spectroscopic and Theoretical Methodologies for Guanine Systems Analysis

Vibrational Spectroscopy Applications (Infrared, Raman, Inelastic Neutron Scattering)

Vibrational spectroscopy provides a powerful lens through which the structural dynamics and intermolecular interactions of guanine (B1146940) can be observed. Techniques such as Infrared (IR) spectroscopy, Raman spectroscopy, and Inelastic Neutron Scattering (INS) probe the vibrational modes of the molecule, offering a detailed fingerprint of its conformational state and environment.

Infrared (IR) Spectroscopy has been instrumental in characterizing the hydrogen-bonding networks and tautomeric equilibria of guanine. Studies on monohydrated protonated guanine have utilized IR photodissociation spectroscopy to identify the structure of the lowest energy conformer. The IR spectrum in the 3000-3600 cm⁻¹ range, combined with theoretical calculations, has been crucial in this assignment. nih.gov In investigations of cytosine-guanine base pairs in non-aqueous solvents, variable temperature IR spectroscopy has been employed to study hydrogen bonding and the potential for tautomerism. The analysis of C=O stretching bands and OH/NH stretching regions helps to confirm the predominant tautomeric forms under different conditions. nih.gov The IR spectra of guanine monohydrate show distinct features compared to its anhydrous form, particularly in the regions of water stretching and bending modes, as well as the C=O and NH₂ stretching vibrations. acs.org

Raman Spectroscopy offers complementary information to IR spectroscopy and is particularly sensitive to the vibrations of the molecular backbone. Low-frequency Raman spectra have been used to distinguish between different polymorphs of anhydrous guanine, as the lattice vibrational frequencies are sensitive to the crystal packing. nih.gov The Raman spectrum of guanine monohydrate is notably different from that of anhydrous guanine, with shifts observed in key vibrational modes, such as the C=O stretching peak. acs.org For instance, the C=O peak at 1675 cm⁻¹ in the anhydrous form shifts to 1702 cm⁻¹ in the monohydrate phase. acs.org A strong band around 650 cm⁻¹ in the Raman spectrum is attributed to the in-plane breathing mode of the purine (B94841) ring, a feature often used as a spectroscopic marker in DNA conformational studies. researchgate.net

Inelastic Neutron Scattering (INS) is a powerful technique for studying molecular vibrations, particularly those involving hydrogen atoms, due to the high incoherent scattering cross-section of hydrogen. INS is not limited by the selection rules that apply to IR and Raman spectroscopy, allowing for the observation of all vibrational modes. youtube.com This technique is particularly valuable for probing the low-frequency modes associated with lattice vibrations and intermolecular interactions. nist.gov In conjunction with theoretical methods, INS has been used to study the conformational properties of solid-state anhydrous guanine, helping to identify the most stable tautomeric forms. researchgate.net

Below is an interactive data table summarizing key vibrational frequencies of guanine observed through different spectroscopic techniques.

| Vibrational Mode | Anhydrous Guanine (cm⁻¹) | Guanine Monohydrate (cm⁻¹) | Spectroscopic Technique | Reference |

| Purine Ring Breathing | ~650 | - | Raman | researchgate.net |

| C=O Stretch | 1675 | 1702 | Raman | acs.org |

| C=O and NH₂ Stretches (multiple peaks) | 1672, 1695 | 1633-1705 | IR | acs.org |

| Water Stretching (υ1, υ3) | - | 3420, 3200 | IR | acs.org |

| Water Bending (υ2) | - | 1596 | IR | acs.org |

Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are powerful techniques for determining the three-dimensional structure and conformational dynamics of guanine-containing systems in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environment of individual atoms within a molecule. jchps.comslideshare.net For guanine systems, ¹H and ¹³C NMR are commonly used to assign chemical shifts and deduce structural features. nih.gov For example, in a guanine-sensing riboswitch, nearly all aromatic and sugar-H1′ chemical shifts of stem-residues and all resonances of the loop residues were assigned using 2D NMR techniques. nih.gov The chemical shifts of H8 and H2 protons of adenine (B156593) and guanine can indicate their involvement in stacking interactions. nih.gov Ab initio quantum-chemical calculations are often used in conjunction with experimental NMR data to refine the structures of guanine-containing complexes. ajol.info

The following table provides representative ¹H and ¹³C chemical shifts for guanine in different chemical environments.

| Nucleus | Chemical Shift (ppm) | Context | Reference |

| ¹H-H8 | 8.153 | Dopamine-4-N7GUA complex | ajol.info |

| ¹H-H8 | 8.26 | Guanine-sensing riboswitch (loop) | nih.gov |

| ¹³C-C8 | 138.89 | N²-iso-butyryl-8-¹³C-guanine derivative | scienceopen.com |

| ¹³C-C8 | 137.54 | 8-¹³C-Guanine | scienceopen.com |

Circular Dichroism (CD) spectroscopy is highly sensitive to the chiral environment of molecules and is widely used to study the secondary structure of nucleic acids, including those containing guanine. nih.gov CD spectroscopy can differentiate between various DNA and RNA conformations, such as B-form, A-form, and G-quadruplex structures. researchgate.net The CD spectrum of DNA in the B-conformation typically shows a positive band around 275 nm, a negative band around 245 nm, and another positive band around 220 nm. researchgate.net Guanine-rich sequences can form G-quadruplex structures, which have characteristic CD spectra. nih.govyoutube.com The formation of parallel-stranded G-quadruplexes often results in a strong positive band around 260 nm. researchgate.net The conformational polymorphism of guanine-adenine repeat strands of DNA has been extensively studied using CD spectroscopy, revealing transitions between duplexes, tetraplexes, and ordered single strands under different conditions. nih.gov

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are essential for interpreting experimental data and providing deeper insights into the electronic structure, conformational landscape, and reactivity of guanine systems.

Density Functional Theory (DFT) for Electronic and Conformational Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic and structural properties of molecules. DFT calculations, often using functionals like B3LYP, have been employed to study the electronic structures of guanine and its derivatives. nih.govunivpm.it These studies have shown that the presence of substituents, such as a sugar-phosphate group, can influence the structure of the system while maintaining the planarity of the nitrogenous base. univpm.it DFT has been used to calculate optimized geometries, binding energies, and theoretical IR spectra of guanine complexes, providing insights into hydrogen bonding interactions. nih.gov The HOMO-LUMO gap, a measure of electronic excitability, has been calculated for guanine, with studies showing that nucleobase forms tend to have a lower gap compared to nucleotide forms. univpm.it

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations

Quantum Mechanical (QM) and Molecular Dynamics (MD) simulations provide a dynamic picture of guanine systems, allowing for the study of processes that occur over time. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations are particularly powerful for studying large systems, such as DNA in solution. researchgate.netnih.gov In these simulations, the chemically active region (e.g., the guanine base) is treated with a high level of QM theory, while the surrounding environment (e.g., water and the DNA backbone) is treated with a more computationally efficient MM force field. researchgate.netmdpi.com This approach has been used to study the interaction of hydroxyl radicals with guanine in a DNA unit, revealing that the presence of water significantly alters the hydrogen-abstraction reaction. researchgate.netnih.gov QM/MM simulations have also been used to investigate proton transfer reactions in guanine-thymine mispairs within a B-DNA helix, helping to elucidate the mechanism of tautomerization. researchgate.net

Analysis of Electronic Spectra and Photoionization Processes of Guanine Tautomers

The study of electronic spectra and photoionization processes is crucial for understanding the photostability of guanine and the potential for radiation-induced damage. Guanine can exist in several tautomeric forms, and their relative stabilities and electronic properties have been a subject of intense investigation. Electron propagator methods have been applied to calculate the ionization energies of the most stable guanine tautomers, showing good agreement with gas-phase photoelectron spectra. nih.gov These studies suggest that multiple tautomers, including the 7H- and 9H-amino-oxo forms, may be present in the gas phase. nih.gov Photoionization efficiency (PIE) curves, obtained using VUV synchrotron radiation, have shown dramatic differences depending on the method of preparing guanine in the gas phase, indicating the population of different tautomers. ajol.info Theoretical methods like CASSCF/XMS-CASPT2 have been used to characterize the photoionization decay channels of guanine tautomers, revealing effective deactivation routes that contribute to their photostability. youtube.com

Molecular Electrostatic Potential (MEP) Mapping and Natural Bond Orbital (NBO) Analysis

Theoretical and computational chemistry offers powerful tools for understanding the electronic structure and reactivity of molecules like 2-Amino-1H-purin-6(9H)-one (guanine). Among these, Molecular Electrostatic Potential (MEP) mapping and Natural Bond Orbital (NBO) analysis provide detailed insights into the charge distribution, electrostatic interactions, and bonding characteristics that govern the molecule's behavior.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable descriptor of a molecule's reactivity, providing a visual representation of the electrostatic potential on the electron density surface. uni-muenchen.de It is used to predict and understand how a molecule will interact with other species, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. The MEP map uses a color spectrum to indicate different potential values: red typically signifies regions of most negative potential (electron-rich, attractive to electrophiles), while blue represents regions of most positive potential (electron-poor, attractive to nucleophiles). Green and yellow indicate areas of intermediate or near-zero potential. youtube.com

For guanine, MEP analysis reveals distinct regions of negative potential, which are crucial for its biological function, particularly its specific hydrogen bonding with cytosine. nih.gov These negative potential zones are primarily located around the electronegative nitrogen and oxygen atoms. Specifically, the most significant regions of negative electrostatic potential are found near the N7 atom, the carbonyl oxygen O6, and the N3 atom. ias.ac.in These sites are the primary acceptors for hydrogen bond formation. Studies have shown that the potential minimum region associated with O6 and N7 is particularly deep and extended. ias.ac.in

Conversely, the regions around the hydrogen atoms of the amino group (N2) and the imino group (N1) exhibit positive electrostatic potential, marking them as hydrogen bond donor sites. ias.ac.in The C8 atom, known to be susceptible to attack by some carcinogens, is located in a region that can be influenced by the surrounding potential, with some studies showing an attractive potential region near C8 and N9. ias.ac.in

The analysis of MEP maps for guanine in different contexts, such as when paired with cytosine, shows that the potential values are significantly modified compared to the isolated base, highlighting the cooperative nature of hydrogen bonding in the G-C pair. ias.ac.in This theoretical tool is so effective that the electrostatic potential of a protein's binding site, even without the ligand present, can be sufficient to discriminate between adenine and guanine specificity. nih.gov

Table 1: Key Features of Guanine's Molecular Electrostatic Potential (MEP)

| Molecular Region | Potential Type | Color on MEP Map | Significance in Chemical Interactions |

|---|---|---|---|

| Carbonyl Oxygen (O6) | Strongly Negative | Red | Primary hydrogen bond acceptor site; interacts with a hydrogen donor from cytosine. nih.govias.ac.in |

| Nitrogen N7 | Strongly Negative | Red | Major hydrogen bond acceptor and metal cation coordination site. ias.ac.in |

| Nitrogen N3 | Negative | Red to Yellow-Green | Hydrogen bond acceptor site, involved in Watson-Crick base pairing. ias.ac.in |

| Amino Group Hydrogens (-NH2) | Positive | Blue | Hydrogen bond donor site. ias.ac.in |

| Imino Hydrogen (N1-H) | Positive | Blue | Primary hydrogen bond donor site in Watson-Crick pairing. ias.ac.in |

| Carbon C8 | Near-Zero / Slightly Negative | Green / Yellow | Site susceptible to electrophilic attack by certain carcinogens. ias.ac.in |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive, localized Lewis structure representation of chemical bonding. uni-muenchen.dewikipedia.org This method provides detailed information on electron density distribution in atoms, lone pairs, and bonds, as well as the stabilizing effects of electron delocalization through donor-acceptor interactions. wisc.edu

In NBO analysis, the molecular wavefunction is broken down into a set of high-occupancy Lewis-type orbitals (1-center lone pairs and 2-center bonds) and low-occupancy non-Lewis-type orbitals (such as antibonding orbitals, σ* and π*). wikipedia.org Deviations from the idealized Lewis structure, where Lewis-type orbitals would have an occupancy of exactly 2 electrons, indicate delocalization. These delocalization effects can be quantified using second-order perturbation theory to estimate the stabilization energy (E(2)) associated with a donor NBO (e.g., a lone pair) interacting with an acceptor NBO (e.g., an antibonding orbital). uni-muenchen.dewisc.edu

For guanine, NBO analysis reveals the following key features:

Natural Atomic Charges: The analysis assigns partial charges to each atom, showing that the nitrogen and oxygen atoms (O6, N7, N3, N1) are negatively charged, while the hydrogen atoms and some carbon atoms are positively charged. This charge distribution is consistent with the MEP analysis.

Hybridization: NBO provides the hybridization of the atomic orbitals that form the bonds and lone pairs, confirming the sp² hybridization typical of the atoms in the purine ring system.

The quantitative data from NBO analysis, particularly the stabilization energies from second-order perturbation analysis, provide a robust chemical explanation for the molecule's structure and reactivity.

Table 2: Selected Natural Bond Orbital (NBO) Donor-Acceptor Interactions in Guanine

| Donor NBO (Lewis-Type) | Acceptor NBO (Non-Lewis Type) | Interaction Type | Estimated Stabilization Energy E(2) (kcal/mol) | Significance |

|---|---|---|---|---|

| LP (1) N1 | π* (C2-N3) | n → π | High | Contributes to ring delocalization and stability; influences N1-H acidity. |

| LP (1) N1 | π (C5-C6) | n → π | Moderate | Enhances electronic delocalization across the six-membered ring. |

| LP (2) O6 | π (N1-C6) | n → π | High | Strengthens the C=O double bond character while contributing to ring conjugation. |

| LP (1) N7 | π (C5-C8) | n → π | Moderate | Key interaction influencing the reactivity of the N7 and C8 positions. |

| LP (1) N9 | π (C4-C5) | n → π | Moderate | Contributes to the stability of the five-membered imidazole (B134444) ring. |

| π (C4-C5) | π (N3-C4) | π → π | Very High | Represents the strong π-conjugation inherent to the aromatic purine system. |

Biological Functions and Regulatory Roles of Guanine and Its Nucleotides

Roles in DNA Replication, Transcription, and Telomere Maintenance

Guanine (B1146940) is one of the four primary nucleobases that constitute DNA and RNA. In the DNA double helix, guanine pairs with cytosine through three hydrogen bonds, a feature that significantly contributes to the stability of the DNA molecule. allen.infiveable.me This stable pairing is essential for the faithful replication of the genetic material, ensuring that each new cell receives an accurate copy of the DNA. wikipedia.org During DNA replication, the double helix is unwound, and each strand serves as a template for the synthesis of a new complementary strand, where DNA polymerase adds nucleotides, matching guanine with cytosine. wikipedia.org

In the process of transcription, where the genetic information from DNA is copied into RNA, guanine plays a a pivotal role. libretexts.org The DNA sequence dictates the sequence of ribonucleotides in the newly synthesized RNA molecule, with guanine in the DNA template strand directing the incorporation of cytosine into the RNA transcript. libretexts.org

Furthermore, guanine-rich sequences are a hallmark of telomeres, the protective caps (B75204) at the ends of chromosomes. nih.govjhu.edu These regions can fold into unique four-stranded structures known as G-quadruplexes (GQs). nih.gov The formation of G-quadruplexes in telomeric DNA is implicated in telomere maintenance and the regulation of telomerase, the enzyme responsible for elongating telomeres. nih.govjhu.edu The stability and dynamics of these G-quadruplex structures are thought to influence telomere length and cellular aging. nih.gov Oxidative damage to guanine within telomeres, forming 8-oxo-7,8-dihydro-2'-deoxyguanine (8-oxoG), can have a dual effect: the presence of 8-oxodGTP during telomere extension can be mutagenic and terminate elongation, while a pre-existing 8-oxoG in the DNA can promote telomerase activity by destabilizing the G-quadruplex structure. jhu.edunih.gov

Transcriptional and Translational Regulation Mediated by RNA Guanine-Quadruplex Motifs

Guanine-rich sequences in RNA can also form G-quadruplex structures (rG4s), which act as key regulatory motifs in the transcriptome. researchgate.netnih.gov These structures are found in various regions of messenger RNA (mRNA), including the 5' and 3' untranslated regions (UTRs) and within the open reading frames. nih.govresearchgate.net The formation of rG4s can significantly influence post-transcriptional gene regulation. researchgate.net

In the 5'-UTR of mRNAs, rG4s can act as roadblocks to the scanning ribosome, thereby repressing cap-dependent translation. nih.govoup.com The stability of these structures can modulate the rate of protein synthesis for numerous genes, including oncogenes. nih.gov Conversely, in some cases, rG4s located near internal ribosome entry sites (IRES) may enhance cap-independent translation. researchgate.net A number of RNA binding proteins and helicases have been identified that can interact with and unwind rG4s, providing a dynamic layer of translational control. nih.gov

G-quadruplexes are also implicated in other aspects of RNA metabolism, such as pre-mRNA splicing and mRNA turnover and targeting. nih.govnih.gov The presence of these structures can influence the binding of regulatory proteins that control these processes. nih.gov The general consensus in the research community is that G4 structures are intrinsically linked to the fine-tuned mechanisms of both transcriptional and post-transcriptional regulation. researchgate.net

Guanine Nucleotides as Second Messengers in Cellular Signaling

Beyond their role in nucleic acids, guanine nucleotides are central to cellular signal transduction pathways, acting as second messengers. researchgate.netmdpi.com Guanosine (B1672433) triphosphate (GTP) is a key molecule in this regard, serving as an energy source and an allosteric regulator for a large family of enzymes known as G-proteins (GTP-binding proteins). nih.gov

The cyclic nucleotide 3'-5'-cyclic guanosine monophosphate (cGMP) is another critical second messenger derived from GTP. cotelab.orgpressbooks.pub Its synthesis is catalyzed by guanylate cyclases, and its degradation is carried out by phosphodiesterases (PDEs). cotelab.org Fluctuations in intracellular cGMP levels, triggered by various physiological signals, regulate a multitude of processes. cotelab.org These include vision, muscle contraction, and synaptic transmission. cotelab.org cGMP exerts its effects by binding to and modulating the activity of specific target proteins, such as cGMP-dependent protein kinases (PKG), cyclic nucleotide-gated ion channels, and cGMP-binding PDEs. cotelab.orgpressbooks.pub

In bacteria, cyclic di-GMP (c-di-GMP) has emerged as a crucial second messenger that controls a wide range of behaviors, including biofilm formation, motility, and virulence. mdpi.comnih.gov The intracellular levels of c-di-GMP are tightly regulated by diguanylate cyclases (DGCs) and phosphodiesterases (PDEs), which synthesize and degrade it, respectively. mdpi.com

Impact on Genome Integrity and Stability

The chemical stability of guanine and its ability to form three hydrogen bonds with cytosine are fundamental to the integrity of the genome. fiveable.meontosight.ai Guanine-rich sequences that form G-quadruplexes also contribute to genomic stability. ontosight.aimdpi.com These structures are remarkably stable, even in the presence of DNA strand breaks, which are highly toxic lesions. mdpi.comnih.govbiorxiv.org This inherent stability of G-quadruplexes may represent a cellular defense mechanism to minimize the detrimental effects of DNA damage, such as that caused by ionizing radiation. mdpi.combiorxiv.org

However, the guanine base is also susceptible to oxidative damage, leading to the formation of lesions like 8-oxoguanine. allen.in If not repaired, these lesions can lead to mutations and contribute to genomic instability. allen.in Cells have evolved specific repair mechanisms to counteract such damage. The presence of G-C rich regions in DNA is associated with increased stability, and these regions can be preferential binding sites for certain molecules. nih.gov

Involvement in Cell Differentiation, Proliferation, and Apoptosis

Guanine nucleotides are essential for fundamental cellular processes such as differentiation, proliferation, and programmed cell death (apoptosis). researchgate.netnih.gov An adequate supply of guanylates is necessary to sustain cell proliferation in organisms ranging from bacteria to humans. researchgate.netnih.gov

The depletion of intracellular guanine nucleotides, often achieved by inhibiting the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH)—the rate-limiting enzyme in de novo guanine nucleotide synthesis—is a powerful signal to halt proliferation and induce apoptosis. researchgate.netnih.gov Consequently, inhibitors of IMPDH are utilized as clinical agents, including antiviral, antitumor, and immunosuppressive drugs. researchgate.netnih.gov

Guanosine, a nucleoside of guanine, has been shown to induce the differentiation of various cell types, including neuroblastoma cells. frontiersin.org This suggests a potential therapeutic role for guanine-related compounds in promoting the maturation of cancer cells into a less malignant state. frontiersin.org The signaling pathways involved in guanosine-induced differentiation can involve protein kinase C and soluble guanylate cyclase. frontiersin.org Furthermore, tissue transglutaminase, an enzyme with diverse functions including GTP-binding and hydrolysis, is implicated in apoptosis, cell adhesion, and proliferation, highlighting the broad impact of guanine nucleotide-related processes on cell fate. wikipedia.org

Synthesis and Research Applications of Guanine Derivatives and Analogues

Synthetic Methodologies for Guanine (B1146940) Analogues and Derivatives

The synthesis of guanine analogues is a cornerstone of medicinal chemistry, enabling the creation of novel therapeutic agents and research tools. ontosight.airesearchgate.net These synthetic efforts can be broadly categorized into two main approaches: the modification of the pre-existing guanine or guanosine (B1672433) core and the de novo construction of the purine (B94841) ring system.

Direct modification of guanine or its nucleoside, guanosine, is a common strategy. For instance, alkylation at various positions of the purine ring has yielded potent antiviral drugs like acyclovir. researchgate.netlibretexts.org Acyclovir, a 9-substituted guanine analogue, is a classic example where the ribose sugar is replaced by an acyclic side chain. researchgate.netcdnsciencepub.com The synthesis of such analogues often involves protecting group chemistry to achieve regioselectivity, followed by coupling reactions with appropriate side chains. cdnsciencepub.com One notable method involves the use of 2-N-acetyl-6-O-diphenylcarbamoylguanine, which allows for selective N9 substitution. cdnsciencepub.com

Another approach involves the synthesis of a library of sugar-modified guanosine derivatives. These syntheses often start from a common, fully protected guanosine intermediate, allowing for the introduction of various functional groups, such as myristoyl chains or hydrophilic moieties like oligoethylene glycol. researchgate.net

De novo synthesis provides greater flexibility in designing novel purine scaffolds. This approach involves the stepwise construction of the imidazole (B134444) and pyrimidine (B1678525) rings that form the purine core. This method is particularly useful for creating analogues with significant alterations to the purine ring itself, such as C-glycosidic analogues where the sugar is attached via a carbon-carbon bond instead of a carbon-nitrogen bond. mdpi.com

A variety of synthetic techniques are employed in the creation of these analogues, including:

Glycosylation reactions: Coupling of a modified purine base with a sugar derivative. cdnsciencepub.com

Cross-coupling reactions: Such as Sonogashira couplings, to introduce substituents at specific positions of the purine ring. mdpi.com

Click chemistry: For the efficient and modular assembly of complex guanine derivatives.

The choice of synthetic route depends on the desired target molecule and the available starting materials. The development of efficient and stereoselective synthetic methods remains an active area of research, driven by the continuous demand for new guanine-based compounds with improved biological properties. mdpi.com

Table 1: Selected Synthetic Methodologies for Guanine Analogues

| Methodology | Description | Key Features | Example Compound(s) |

| N9-Alkylation | Direct alkylation of the N9 position of a protected guanine derivative. | Often employs an acyclic side chain precursor. | Acyclovir |

| Sugar Modification | Chemical modification of the ribose or deoxyribose moiety of guanosine. | Allows for the introduction of lipophilic or hydrophilic groups. | Amphiphilic guanosine analogues |

| De Novo Synthesis | Stepwise construction of the purine ring system. | Provides access to analogues with significant scaffold modifications. | C-glycosidic guanosine analogues |

| Sonogashira Coupling | Palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. | Used to introduce alkynyl groups at the C2 position of the purine ring. | C2-alkynylated purine nucleoside analogues |

Guanine Derivatives as Inhibitors of DNA Repair Enzymes (e.g., MGMT)

The DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT) plays a crucial role in protecting cells from the mutagenic effects of alkylating agents. spandidos-publications.com It does so by removing alkyl groups from the O⁶ position of guanine in DNA, a common site of damage. spandidos-publications.com However, in the context of cancer therapy, high levels of MGMT expression can confer resistance to alkylating chemotherapeutic drugs like temozolomide (B1682018) (TMZ), which is a mainstay treatment for glioblastoma. nih.govnih.govfrontiersin.org

To overcome this resistance, researchers have developed guanine derivatives that act as MGMT inhibitors. These inhibitors, often referred to as "pseudo-substrates," are designed to mimic the structure of O⁶-alkylguanine. They enter the active site of the MGMT protein and covalently transfer the alkyl-like group to a cysteine residue, thereby irreversibly inactivating the enzyme. nih.govgoogle.com This inactivation depletes the cell's ability to repair TMZ-induced DNA damage, thus sensitizing the cancer cells to the chemotherapeutic agent. nih.gov

A prominent example of such an inhibitor is O⁶-benzylguanine (O⁶-BG). nih.gov This compound has been extensively studied in combination with TMZ in preclinical and clinical settings. The rationale is that by pre-treating cancer cells with O⁶-BG, the MGMT-mediated repair mechanism is shut down, allowing TMZ to exert its full cytotoxic effect. nih.gov

The development of MGMT inhibitors is an ongoing area of research, with efforts focused on creating compounds with improved potency, selectivity, and pharmacokinetic properties. The goal is to develop inhibitors that can effectively overcome TMZ resistance in tumors with high MGMT expression, thereby improving patient outcomes. nih.govgoogle.com

Table 2: Guanine Derivatives as MGMT Inhibitors

| Inhibitor | Mechanism of Action | Therapeutic Application |

| O⁶-benzylguanine (O⁶-BG) | Irreversibly inactivates MGMT by transferring its benzyl (B1604629) group to the active site cysteine. | Sensitizes temozolomide-resistant glioblastoma cells to chemotherapy. |

| O⁶-(4-bromothenyl)guanine | Similar to O⁶-BG, acts as a pseudosubstrate to inactivate MGMT. | Investigated as a potent MGMT inhibitor to enhance the efficacy of alkylating agents. |

Guanine Analogues in the Study of Enzyme Inhibition (e.g., HGPRT)

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a key enzyme in the purine salvage pathway, responsible for recycling purine bases from degraded DNA and RNA. nih.govnih.gov This pathway is particularly important in certain protozoan parasites, such as Plasmodium falciparum (the causative agent of malaria), which lack the ability to synthesize purines de novo and are therefore entirely dependent on the salvage pathway for their survival. nih.gov This dependency makes HGPRT an attractive target for the development of anti-parasitic drugs.

Guanine analogues have been instrumental in the study of HGPRT inhibition. By designing molecules that mimic the transition state of the enzymatic reaction, researchers have been able to develop potent and selective inhibitors of this enzyme. nih.govnih.gov These transition-state analogues bind tightly to the active site of HGPRT, effectively blocking its function and disrupting the parasite's ability to produce essential nucleotides. nih.gov

One class of such inhibitors is the immucillins, which are powerful inhibitors of purine nucleoside phosphorylase and have been adapted to target HGPRT. For example, Immucillin-GP (ImmGP) is a potent inhibitor of human HGPRT. nih.gov More recently, acyclic immucillin phosphonate (B1237965) (AIP) compounds have been developed, which exhibit greater selectivity for the parasite enzyme over the human counterpart. nih.gov

The study of how these guanine analogues bind to the active site of HGPRT has provided valuable insights into the enzyme's catalytic mechanism. nih.govnih.gov X-ray crystallography studies of HGPRT in complex with these inhibitors have revealed the key amino acid residues involved in substrate binding and catalysis. This structural information is crucial for the rational design of new and more effective inhibitors with improved pharmacological properties. nih.gov

Table 3: Guanine Analogues as HGPRT Inhibitors

| Inhibitor Class | Mechanism of Action | Research Significance |

| Immucillins | Mimic the transition state of the phosphoribosylation reaction, binding tightly to the HGPRT active site. | Led to the development of potent inhibitors of both human and parasite HGPRT. |

| Acyclic Immucillin Phosphonates (AIPs) | Transition state analogues with a stable phosphonate group, showing selectivity for parasite HGPRT. | Provide a template for the design of anti-parasitic drugs with improved selectivity. |

Sensing Strategies Utilizing Guanine-Vacancy-Bearing G-Quadruplexes

G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences. pnas.orgnih.govnih.gov These structures are involved in various cellular processes and are being explored as therapeutic targets. A unique and recently discovered type of G-quadruplex is one that contains a "guanine-vacancy". pnas.orgnih.gov These guanine-vacancy-bearing G-quadruplexes (GVBQs) are formed from sequences that have one G-tract with fewer guanines than the others. nih.gov

This structural feature of GVBQs has been ingeniously exploited to develop novel sensing strategies. The underlying principle is that the guanine vacancy can be "filled" by a free guanine or a guanine derivative present in the solution. pnas.orgnih.gov This binding event completes the G-quartet, a planar arrangement of four guanines, leading to a significant stabilization of the G-quadruplex structure. pnas.org

This stabilization can be detected through various means, making GVBQs excellent biosensors for guanine and its derivatives. For example, the increased thermal stability of the GVBQ upon binding of a guanine derivative can be monitored using techniques like fluorescence resonance energy transfer (FRET) or circular dichroism (CD) spectroscopy. researchgate.net

Furthermore, the formation and stabilization of GVBQs can be used to control biological processes in a laboratory setting. For instance, the stabilization of a GVBQ within a DNA template by a guanine derivative can act as a roadblock for DNA polymerase, effectively inhibiting DNA replication. pnas.orgnih.gov This provides a mechanism to sense the presence of guanine derivatives by measuring the extent of DNA synthesis inhibition.

A particularly innovative approach involves conjugating a guanine moiety to a peptide that has an affinity for G-quadruplexes. This bifunctional molecule can then selectively target and stabilize GVBQs with high affinity and specificity, offering a promising strategy for both sensing and therapeutic applications. researchgate.net

Table 4: Sensing Strategies Based on Guanine-Vacancy-Bearing G-Quadruplexes

| Sensing Principle | Analyte | Detection Method |

| G-quartet complementation | Guanine, Guanine derivatives (e.g., GMP, GTP) | Thermal melting analysis (FRET, CD), DNA replication inhibition assays |

| Targeted stabilization | Specific GVBQ sequences | Fluorescence, DNA replication inhibition |

Evolutionary and Astrobiological Significance of Guanine

Prebiotic Synthesis and Formation of Guanine (B1146940) in Early Earth Analogues

The origin of life on Earth presupposes the availability of essential organic molecules, including the nucleobases that form the foundation of genetic material. The prebiotic synthesis of guanine, a key purine (B94841) base in DNA and RNA, has been a significant area of research in understanding how life may have arisen from non-living matter. chemistryworld.comoup.com

Experiments simulating the conditions of the primitive Earth have demonstrated the formation of guanine from simple precursor molecules. One of the earliest and most well-known experiments in prebiotic chemistry, the Miller-Urey experiment, and subsequent variations, have shown that amino acids and other organic compounds can be synthesized from inorganic precursors under simulated early Earth conditions. nih.gov While adenine (B156593) is more readily synthesized in these experiments, the formation of guanine has also been reported, albeit in lower yields. pnas.org

One proposed pathway for the prebiotic synthesis of purines, including guanine, involves the polymerization of ammonium (B1175870) cyanide (NH₄CN). chemeurope.com Research has shown that heating concentrated solutions of ammonium cyanide can produce small amounts of guanine. chemeurope.com Another significant finding is the formation of guanine in frozen ammonium cyanide solutions over extended periods, suggesting that frozen regions of the early Earth could have been conducive environments for the synthesis and accumulation of nucleobases. nih.govchemeurope.com In one notable long-term experiment, a dilute solution of ammonium cyanide frozen at -78°C for 27 years yielded both purine and pyrimidine (B1678525) bases. nih.gov

Furthermore, the Fischer-Tropsch synthesis, which involves heating a mixture of carbon monoxide, hydrogen, and ammonia (B1221849), has also been shown to produce guanine, along with other nucleobases like adenine, uracil, and thymine. wikipedia.org These experiments suggest multiple plausible pathways for the abiotic formation of guanine on the early Earth, providing a potential source for the building blocks of the first genetic molecules. chemistryworld.com

| Experimental Conditions | Precursor(s) | Guanine Yield | Reference |

| Heating 10 M NH₄CN at 80°C for 24 hours | Ammonium cyanide | 0.0007% | chemeurope.com |

| Freezing 0.1 M NH₄CN at -20°C for 25 years | Ammonium cyanide | 0.0035% | chemeurope.com |

| Electrical discharge in NH₃, CH₄, C₂H₆, and H₂O followed by acid hydrolysis | Ammonia, Methane, Ethane, Water | 0.00017% | chemeurope.com |

Guanine in Extraterrestrial Environments and Astrobiological Contexts

The discovery of nucleobases, including guanine, in extraterrestrial materials has profound implications for the origin of life, suggesting that the building blocks of genetic material may have been delivered to the early Earth from space. pnas.orgwikipedia.org Analysis of carbonaceous meteorites, which are remnants from the early solar system, has provided compelling evidence for the presence of a variety of organic molecules essential for life.

Guanine and adenine were first detected in meteorites several decades ago. vice.comuniversemagazine.com More recent and sophisticated analytical techniques have not only confirmed these findings but have also identified the other three primary nucleobases of DNA and RNA—cytosine, thymine, and uracil—in meteoritic samples. vice.comgoodnewsnetwork.orgthe-scientist.comsciencenews.orgspace.com These discoveries were made through the analysis of meteorites such as the Murchison, Murray, and Tagish Lake meteorites. vice.comuniversemagazine.comphdish.com

The presence of nucleobase analogs, which are molecules structurally similar to the canonical nucleobases but not typically used in terrestrial biology, provides strong evidence that these compounds are of extraterrestrial origin and not the result of contamination from Earth. nasa.govnih.gov These findings support the "exogenous delivery" hypothesis, which posits that comets and meteorites contributed to the inventory of organic compounds necessary for the emergence of life on our planet. nih.govthe-scientist.comspace.com

Laboratory experiments simulating photochemical reactions in the interstellar medium have also demonstrated that nucleobases can be synthesized under extraterrestrial conditions. the-scientist.comnih.gov This suggests that these fundamental organic compounds could be widespread in extraterrestrial environments, both within and beyond our solar system. vice.com The ongoing and future analysis of samples returned from asteroids and comets, such as those from NASA's OSIRIS-REx mission, are expected to provide further insights into the cosmic origins of the building blocks of life. vice.com

| Nucleobase | Meteorite(s) | Significance | References |

| Guanine, Adenine | Murchison, Murray, Orgueil | First detection of purine bases in meteorites. | vice.comuniversemagazine.comphdish.com |

| Cytosine, Thymine, Uracil | Murchison, Murray, Tagish Lake | Confirmed the presence of all five primary nucleobases in meteorites. | vice.comgoodnewsnetwork.orgthe-scientist.comsciencenews.org |

| Nucleobase Analogs | Various carbonaceous chondrites | Provides evidence against terrestrial contamination. | nasa.govnih.gov |

Evolutionary Pressure and DNA Repair Mechanisms for Oxidized Guanine

Guanine is the most easily oxidized of the four DNA bases, making it particularly susceptible to damage from reactive oxygen species (ROS), which are natural byproducts of cellular metabolism and can also be generated by environmental factors. wikipedia.orgwikipedia.orgyoutube.com The most common oxidative lesion is 8-oxo-7,8-dihydroguanine (8-oxoG). wikipedia.orgnih.gov This oxidized form of guanine has significant mutagenic potential because it can mispair with adenine instead of cytosine during DNA replication, leading to G:C to T:A transversion mutations. frontiersin.orgnih.gov

The high frequency of guanine oxidation has exerted significant evolutionary pressure, leading to the development of sophisticated DNA repair mechanisms to counteract its damaging effects. frontiersin.orgaacrjournals.org The primary pathway for repairing 8-oxoG is base excision repair (BER). nih.govaacrjournals.org This process is initiated by the enzyme 8-oxoguanine DNA glycosylase (OGG1), which recognizes and excises the damaged 8-oxoG base from the DNA backbone. frontiersin.orgaacrjournals.orgyoutube.com

In addition to OGG1, other repair systems contribute to mitigating the consequences of guanine oxidation. For instance, the MUTYH glycosylase recognizes and removes the adenine that has been incorrectly incorporated opposite an 8-oxoG lesion, providing another opportunity for the correct base to be inserted. frontiersin.org The intricate and multi-faceted nature of these repair pathways underscores the critical importance of maintaining the integrity of guanine within the genome. nih.govfrontiersin.org The accumulation of oxidative DNA damage, including 8-oxoG, has been linked to aging and various age-related diseases. nih.gov

Recent research also suggests that the oxidation of guanine may not be solely a deleterious process. There is emerging evidence that 8-oxoG can act as an epigenetic marker, influencing gene expression in response to the cellular redox environment. nih.gov This dual role of guanine oxidation as both a form of DNA damage and a potential regulatory signal highlights its complex and nuanced role in cellular biology.

| Enzyme | Function | Repair Pathway | Reference |

| 8-oxoguanine DNA glycosylase (OGG1) | Recognizes and excises 8-oxoG from DNA. | Base Excision Repair (BER) | frontiersin.orgnih.govaacrjournals.org |

| MUTYH Glycosylase | Removes adenine mispaired with 8-oxoG. | Base Excision Repair (BER) | frontiersin.org |

| AP Endonuclease-1 (APE1) | Cleaves the DNA backbone at the abasic site created by OGG1. | Base Excision Repair (BER) | frontiersin.orgnih.gov |

Role of Guanine in Potential Alternative Genetic Systems

The study of alternative genetic systems, often involving xeno-nucleic acids (XNAs), explores the chemical possibilities beyond DNA and RNA. wikipedia.orgnih.gov XNAs are synthetic nucleic acid analogues with modified sugar backbones or bases. wikipedia.orgnih.gov Research into XNAs helps to understand the fundamental principles of genetic information storage and transfer and speculates on what life might look like with a different chemical foundation.

Guanine and its analogues play a significant role in the design and function of these synthetic genetic polymers. The ability of guanine to form three hydrogen bonds with cytosine contributes to the stability of the double helix. genome.gov This property is often retained or mimicked in XNA systems. For example, some XNAs utilize the standard nucleobases, including guanine, but are built on a different sugar-phosphate backbone. wikipedia.org The compatibility of natural polymerases with these modified substrates is a key area of investigation. wikipedia.org

Furthermore, the catalytic properties of RNA, known as ribozymes, have demonstrated that nucleic acids can perform enzymatic functions. Guanine and its nucleosides can act as cofactors or play direct catalytic roles in some ribozymes. nih.govnih.govembopress.orgacs.orgresearchgate.net For instance, in the glmS ribozyme, a guanine residue is crucial for its self-cleavage activity. acs.org The catalytic potential of guanine-containing nucleic acids lends support to the "RNA world" hypothesis, which posits that RNA, or a similar nucleic acid, was the primary genetic and catalytic molecule in early life.

The exploration of guanine's role extends to the development of "Hachimoji DNA," an eight-letter genetic system that includes four synthetic nucleobases in addition to the four natural ones. wikipedia.org This expanded genetic alphabet demonstrates that the principles of base pairing and information storage are not limited to the A, T, C, and G found in terrestrial life. The study of guanine and its derivatives in these alternative systems provides valuable insights into the potential for diverse forms of genetic material, both on Earth and possibly elsewhere in the universe.

| System/Molecule | Role of Guanine or its Analogs | Significance | References |

| Xeno-Nucleic Acids (XNAs) | Used as a standard base on a modified backbone to test information storage. | Explores the chemical requirements for a genetic system. | wikipedia.orgnih.govnih.gov |

| Ribozymes (e.g., glmS, hairpin) | Acts as a catalytic residue or cofactor in self-cleavage reactions. | Supports the "RNA world" hypothesis and the catalytic potential of nucleic acids. | nih.govnih.govembopress.orgacs.orgresearchgate.net |

| Hachimoji DNA | Paired with a synthetic base in an expanded genetic alphabet. | Demonstrates the potential for alternative information storage systems. | wikipedia.org |

Q & A

Q. Critical considerations :

- Purity control via recrystallization (e.g., using ethanol/water mixtures).

- Monitoring reaction progress via TLC or HPLC to avoid byproducts.

Basic: How can the purity and structural integrity of this compound be validated?

Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm molecular structure by comparing chemical shifts to reference data (e.g., δ ~7.8 ppm for purine protons) .

- FT-IR : Identify functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹, amine N-H at ~3200 cm⁻¹) .

- Elemental analysis : Verify C, H, N content (±0.3% theoretical values) .

Advanced: How does the hydrate form influence the compound’s stability and bioavailability in biological systems?

Answer:

The hydrate form can alter:

- Solubility : Increased aqueous solubility due to hydrogen bonding with water molecules, critical for in vitro assays .

- Thermal stability : Hydrate decomposition occurs at ~100–120°C, requiring storage at 2–8°C in desiccated conditions .

- Bioactivity : Hydration may affect binding to enzymatic targets (e.g., viral polymerases), as seen in analogs like entecavir hydrate, which show enhanced anti-HBV activity compared to anhydrous forms .

Q. Experimental validation :

- Thermogravimetric analysis (TGA) to assess hydrate stability.

- Comparative IC₅₀ studies in cell-based assays (e.g., HBV replication inhibition) .

Advanced: How can contradictions in crystallographic data for hydrate derivatives be resolved?

Answer:

- Software tools : Use SHELX suite (SHELXL, SHELXS) for refinement, leveraging constraints for hydrogen-bond networks and water occupancy .

- Validation metrics :